3-(Dimethylamino)-5-fluorobenzoic acid methyl ester
Description
3-(Dimethylamino)-5-fluorobenzoic acid methyl ester is a substituted benzoic acid ester featuring a dimethylamino group at the 3-position and a fluorine atom at the 5-position of the aromatic ring.
Properties
IUPAC Name |
methyl 3-(dimethylamino)-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9-5-7(10(13)14-3)4-8(11)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFQOVKOOOEVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis typically begins with 3-nitro-5-fluorobenzoic acid or its ester derivatives. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation using palladium on carbon under 1–40 bar H₂ pressure. For example, hydrogenating 3-nitro-5-fluorobenzoic acid in aqueous methanol at 90°C and 30 bar H₂ yields 3-amino-5-fluorobenzoic acid, a critical intermediate.
Reductive Methylation to Introduce Dimethylamino Groups
Reductive methylation of the amine intermediate employs formaldehyde and hydrogen in the presence of transition metal catalysts. A patented method specifies:
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Conditions : 20–120°C, 1–40 bar H₂, aqueous/methanolic solvent.
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Catalysts : Supported Pd or Pt (Pd preferred for higher activity).
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Buffering agents : Maintain pH 6.5–9.5 to suppress byproducts like tertiary amines.
Example : Treating 3-amino-5-fluorobenzoic acid with a 50% methanolic formaldehyde solution under 30 bar H₂ at 50°C for 2 hours achieves 99% conversion to 3-(dimethylamino)-5-fluorobenzoic acid.
Esterification Strategies
Acid-Catalyzed Esterification
Conventional Fischer esterification uses methanol and sulfuric acid under reflux. However, this method risks demethylation of the dimethylamino group due to acidic conditions.
Methylating Agents in Polar Aprotic Solvents
A superior approach involves methyl p-toluenesulfonate in acetonitrile with sodium hydroxide (1.1 molar ratio) at 30°C. This method avoids acid-sensitive functionalities and achieves 95% yield:
Table 1: Esterification Conditions Comparison
| Parameter | Acid-Catalyzed | Methyl p-Toluenesulfonate |
|---|---|---|
| Solvent | Methanol | Acetonitrile |
| Temperature (°C) | 65–80 | 30 |
| Yield (%) | 70–85 | 90–95 |
| Byproducts | Demethylation | Minimal |
Fluorination Techniques
Direct Fluorination of Aromatic Rings
Electrophilic fluorination using Selectfluor or F-TEDA-BF₄ is limited by poor regioselectivity. Instead, precursor-directed fluorination is preferred.
Halogen Exchange Reactions
A patent describes fluorination via POCl₃-mediated activation:
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React pentafluorobenzoic acid with 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone in POCl₃-pyridine.
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Stir for 20–24 hours to form 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate.
Key Insight : Chlorine at the 5-position facilitates nucleophilic aromatic substitution (SNAr) with fluoride sources like KF in DMF.
Reaction Optimization and Byproduct Mitigation
pH Control During Reductive Methylation
Maintaining pH 7.5–8.5 with buffers (e.g., NaHCO₃) prevents over-methylation and quaternary ammonium salt formation.
Temperature Gradients
Gradual heating (35°C → 50°C) during formaldehyde addition ensures controlled exothermicity, reducing side reactions.
Catalyst Recycling
Pd/C catalysts are filtered and reused up to five times without significant activity loss, lowering production costs.
Analytical Characterization
Spectroscopic Validation
Table 2: Analytical Data for this compound
| Technique | Key Peaks |
|---|---|
| NMR | δ 2.34 (N(CH₃)₂), δ 3.90 (COOCH₃) |
| IR | 1750 cm⁻¹ (C=O), 1171 cm⁻¹ (C-F) |
| GC-MS | m/z 253 (Molecular ion) |
Industrial Applications and Scalability
The compound serves as an intermediate in:
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Pharmaceuticals : Kinase inhibitor synthesis (e.g., analogs in WO2014102378A1).
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Agrochemicals : Fluorinated bioactive molecules.
Scale-Up Considerations :
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Continuous-flow systems for hydrogenation reduce batch variability.
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Solvent recovery (methanol, acetonitrile) improves cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-fluorobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties:
Research has indicated that compounds similar to 3-(dimethylamino)-5-fluorobenzoic acid methyl ester exhibit promising anticancer activities. For instance, derivatives of this compound are being investigated for their effectiveness as inhibitors of poly ADP-ribose polymerase (PARP), which is crucial in cancer therapy due to its role in DNA repair mechanisms .
Drug Development:
The compound's unique structural features make it a candidate for drug development. Its ability to modify lipophilicity and permeability can enhance the pharmacokinetic properties of drugs. Studies have shown that fluorinated compounds often display improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
Organic Synthesis Applications
Fluorination Reagents:
this compound serves as a key reagent in the difluoromethylation processes. It can facilitate the introduction of difluoromethyl groups into organic molecules, which is valuable in synthesizing complex pharmaceuticals and agrochemicals .
Radical Chemistry:
The compound is also utilized in radical-based synthetic methodologies, allowing for the construction of complex molecular architectures. Its application in Minisci-type reactions demonstrates its versatility in generating diverse chemical entities .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effectiveness against cancer cell lines through PARP inhibition. |
| Study B | Organic Synthesis | Utilized as a fluorination reagent leading to high yields of difluoromethylated products. |
| Study C | Drug Development | Enhanced bioavailability observed in analogs containing this compound compared to traditional drugs. |
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-fluorobenzoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the fluorine atom can influence the compound’s binding affinity and specificity. The ester group may undergo hydrolysis in biological systems, releasing the active acid form, which can then interact with its targets.
Comparison with Similar Compounds
Substituent Variations: Amino vs. Dimethylamino Groups
- 2-Amino-5-fluorobenzoic Acid Methyl Ester (): Structural Difference: Replaces the dimethylamino group with a primary amino (-NH₂) group. Impact: The amino group is less sterically hindered but more reactive in electrophilic substitution. Dimethylamino’s electron-donating nature enhances solubility in polar solvents compared to the amino group, which may form hydrogen bonds more readily. Molecular Weight: Estimated at ~181.15 g/mol (C₈H₈FNO₂), lighter than the dimethylamino analog (~209.23 g/mol, C₁₀H₁₂FNO₂).
Halogen Substitutions: Fluorine vs. Chlorine/Bromine
- 3-Amino-5-chlorobenzoic Acid Methyl Ester (): Molecular Formula: C₈H₈ClNO₂; Molecular Weight: 185.61 g/mol. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce the compound’s polarity. This may decrease solubility in polar solvents but increase stability in acidic conditions.
- Methyl 3-Bromo-5-fluorobenzoate (): Molecular Formula: C₈H₆BrFO₂; Molecular Weight: 233.04 g/mol.
Functional Group Variations: Nitro vs. Dimethylamino
- Methyl 3-Amino-5-nitrobenzoate (): Molecular Formula: C₈H₈N₂O₄; Molecular Weight: 196.16 g/mol. Impact: The nitro group (-NO₂) is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the dimethylamino group. This compound is likely more acidic due to nitro’s deactivating effect.
Ester Group Variations in Agrochemicals
- Metsulfuron Methyl Ester (): Use: Herbicide with a triazine ring and sulfonylurea group. Impact: The methyl ester group enhances bioavailability and stability in formulations. Unlike 3-(dimethylamino)-5-fluorobenzoic acid methyl ester, this compound’s activity derives from sulfonylurea’s inhibition of acetolactate synthase in plants.
Solubility and Polarity
- The dimethylamino group in this compound increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like methyl 3-fluorobenzoate (, .14 g/mol).
Reactivity
- The fluorine atom directs electrophilic substitution to the para position relative to itself, while the dimethylamino group activates the ring toward electrophilic attacks. This contrasts with compounds like methyl 3-amino-5-nitrobenzoate (), where the nitro group deactivates the ring.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₂FNO₂ | 209.23 | -N(CH₃)₂, -F | High polarity, potential pharmaceutical use |
| 2-Amino-5-fluorobenzoic acid methyl ester | C₈H₈FNO₂ | 181.15 | -NH₂, -F | Reactive amino group, intermediate |
| 3-Amino-5-chlorobenzoic acid methyl ester | C₈H₈ClNO₂ | 185.61 | -NH₂, -Cl | Lower solubility, agrochemical intermediate |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | -F | Simple ester, solvent compatibility |
| Methyl 3-bromo-5-fluorobenzoate | C₈H₆BrFO₂ | 233.04 | -Br, -F | Lipophilic, heavy atom effect |
Biological Activity
3-(Dimethylamino)-5-fluorobenzoic acid methyl ester, often referred to as DMFBA, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of DMFBA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12FNO2
- Molecular Weight : 199.21 g/mol
- IUPAC Name : Methyl 3-(dimethylamino)-5-fluorobenzoate
DMFBA exhibits its biological effects primarily through interactions with various enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets.
Enzyme Inhibition
Research indicates that DMFBA may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that similar fluorinated compounds can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression .
Anticancer Activity
DMFBA has been investigated for its anticancer properties. A comparative study on fluorinated benzoic acid derivatives demonstrated that modifications like those in DMFBA could enhance cytotoxicity against various cancer cell lines. The compound showed significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity against breast cancer cells .
Case Studies
- Cell Viability Assays : In a study assessing the toxicity of DMFBA on RAW 264.7 macrophage cells, the MTT assay revealed that at certain concentrations, DMFBA did not exhibit cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .
- Histone Deacetylase Inhibition : A related compound demonstrated enhanced potency against HDACs compared to its non-fluorinated analogs, suggesting that DMFBA may similarly enhance the efficacy of HDAC inhibitors in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Targeted Cancer Cell Line | Notes |
|---|---|---|---|
| This compound | 0.126 | MDA-MB-231 (TNBC) | Significant inhibition observed |
| Vorinostat | 17.02 | MCF-7 | Standard HDAC inhibitor |
| SF5-vorinostat | <1 | Various cancer lines | Enhanced potency noted |
This table illustrates the comparative potency of DMFBA against established compounds, highlighting its potential as a promising candidate in cancer treatment.
Pharmacokinetics and Toxicity Studies
Preliminary studies have indicated that compounds similar to DMFBA exhibit favorable pharmacokinetic profiles with good oral bioavailability and low toxicity in vivo. Ongoing research aims to further elucidate the pharmacodynamics of DMFBA, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. How to reconcile discrepancies in reported biological activity across analogs?
- Approach : Conduct SAR (Structure-Activity Relationship) studies by synthesizing analogs with systematic substituent changes (e.g., replacing fluorine with chlorine). Use standardized assays (e.g., IC₅₀ comparisons) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
